sodium;3-nitrobenzenesulfonate
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Overview
Description
Sodium 3-nitrobenzenesulfonate, also known as 3-nitrobenzenesulfonic acid sodium salt, is an organic compound with the molecular formula O2NC6H4SO3Na. It is a yellow crystalline powder that is highly soluble in water and ethanol. This compound is widely used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3-nitrobenzenesulfonate can be synthesized through several methods. One common method involves the sulfonation of nitrobenzene using sulfur trioxide in the presence of a sodium tungstate catalyst. The reaction is carried out at temperatures between 80-100°C, followed by heat preservation at 100-120°C for 2-4 hours. The resulting sulfonation liquid is then diluted with water, filtered, neutralized with alkali, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, sodium 3-nitrobenzenesulfonate is typically produced by sulfonating benzene with fuming sulfuric acid to form benzene sulfonic acid. This intermediate is then nitrated with nitric acid to produce m-nitrobenzenesulfonic acid, which is subsequently neutralized with lime milk to obtain calcium m-nitrobenzenesulfonate. The calcium salt is then replaced with sodium to yield sodium 3-nitrobenzenesulfonate .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
Oxidation: Products can include various oxidized derivatives of the original compound.
Reduction: The major product is 3-aminobenzenesulfonate.
Substitution: Products depend on the nucleophile used, resulting in compounds like 3-hydroxybenzenesulfonate or 3-aminobenzenesulfonate.
Scientific Research Applications
Sodium 3-nitrobenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 3-nitrobenzenesulfonate involves its ability to participate in various chemical reactions due to the presence of the nitro and sulfonate groups. These functional groups allow it to act as an oxidizing agent, stabilizer, and reagent in different chemical processes. In biological systems, it can permeabilize the outer mitochondrial membrane, leading to the release of pro-apoptotic signaling proteins and activation of the caspase cascade, ultimately resulting in cell destruction .
Comparison with Similar Compounds
Sodium 3-nitrobenzenesulfonate can be compared with other similar compounds such as:
4-Nitrobenzenesulfonic acid sodium salt: Similar in structure but with the nitro group in the para position.
2-Nitrobenzenesulfonamide: Contains an amide group instead of a sulfonate group.
Methyl 4-nitrobenzenesulfonate: Contains a methyl ester group instead of a sodium salt.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the different functional groups and positions of the nitro group .
Properties
Molecular Formula |
C6H4NNaO5S |
---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
sodium;3-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H5NO5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |
InChI Key |
LJRGBERXYNQPJI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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